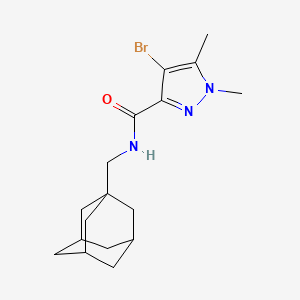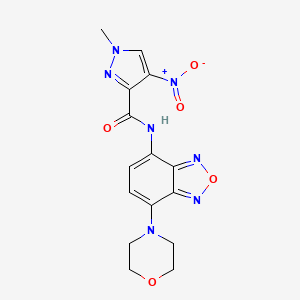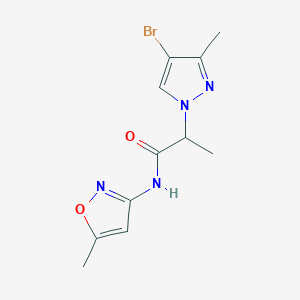
N~3~-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Descripción general
Descripción
N~3~-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 1-adamantylmethylamine with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Conducted in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as N-(1-adamantylmethyl)-4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide or N-(1-adamantylmethyl)-4-thio-1,5-dimethyl-1H-pyrazole-3-carboxamide can be formed.
Oxidation and Reduction Reactions: Oxidation may yield N-(1-adamantylmethyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, while reduction may produce N3-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE alcohol derivatives.
Aplicaciones Científicas De Investigación
N~3~-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of N3-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N~3~-(1-ADAMANTYLMETHYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both adamantyl and pyrazole moieties. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-4-bromo-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O/c1-10-14(18)15(20-21(10)2)16(22)19-9-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-13H,3-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZAWHIAQRUHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCC23CC4CC(C2)CC(C4)C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4336617.png)
![2-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4336619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4336634.png)
![N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4336638.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4336646.png)
![2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE](/img/structure/B4336649.png)

![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4336668.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4336688.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336691.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4336696.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B4336734.png)
![1-ethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4336737.png)
